3-ethylpyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
3-ethylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-4-3-5-9-8(7)6-10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZRFOCCHRVVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Potential of 3 Ethylpyridine 2 Carbaldehyde
Reactions of the Carbaldehyde Functional Group
The carbaldehyde group, consisting of a carbonyl center bonded to a hydrogen atom and the pyridine (B92270) ring, is the primary site for many of the molecule's characteristic reactions. Its electrophilic carbon atom readily reacts with a variety of nucleophiles.
The polarized carbon-oxygen double bond of the aldehyde makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. youtube.com This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate which is typically protonated to yield an alcohol. youtube.com A wide range of nucleophiles, including organometallic reagents and cyanide ions, can participate in this reaction, providing pathways to diverse molecular structures. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl, aryl, or vinyl group to the carbonyl carbon, yielding secondary alcohols upon workup. The reaction with cyanide ions, typically from a source like KCN, results in the formation of a cyanohydrin.
| Nucleophilic Reagent | General Product Structure | Reaction Type |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | Alkylation |
| Organolithium (e.g., C₄H₉Li) | Secondary Alcohol | Alkylation |
| Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol | Reduction/Hydride Addition |
| Potassium Cyanide (KCN) followed by acid | Cyanohydrin | Cyanohydrin Formation |
3-Ethylpyridine-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. wikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. These iminopyridine compounds are significant as they can serve as robust bidentate ligands in coordination chemistry. wikipedia.org The reaction is typically catalyzed by acid and is reversible.
| Reactant | Product Type | Key Feature |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base (Imine) | Formation of a C=N double bond |
| Hydroxylamine (NH₂OH) | Oxime | Formation of a C=N-OH group |
| Hydrazine (B178648) (NH₂NH₂) | Hydrazone | Formation of a C=N-NH₂ group |
| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone | Formation of a C=N-NHC(O)NH₂ group |
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. This process converts the -CHO group into a -COOH group, yielding 3-ethylpicolinic acid.
Conversely, reduction of the aldehyde to a primary alcohol, (3-ethylpyridin-2-yl)methanol, can be accomplished with various reducing agents. pipzine-chem.com Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), which act as sources of hydride ions (H⁻). Catalytic hydrogenation can also be employed for this purpose.
| Transformation | Reagent Example | Product Functional Group |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |
| Reduction | H₂ / Catalyst (e.g., Pd, Pt) | Primary Alcohol (-CH₂OH) |
Reactivity of the Pyridine Nucleus and Ethyl Substituent
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property makes it less reactive towards electrophilic aromatic substitution than benzene (B151609) but more susceptible to nucleophilic attack. quimicaorganica.orgslideshare.net The ethyl and carbaldehyde substituents further modify this reactivity.
Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. quimicaorganica.orgquora.com The nitrogen atom deactivates the ring, particularly at the 2, 4, and 6-positions (ortho and para to the nitrogen). Therefore, electrophilic attack preferentially occurs at the 3 and 5-positions. slideshare.netquora.com In this compound, the 2- and 3-positions are occupied. The carbaldehyde group is strongly electron-withdrawing, further deactivating the ring, while the ethyl group is weakly electron-donating. The net effect is a highly deactivated ring, with any potential electrophilic substitution most likely directed to the 5-position.
In contrast, nucleophilic aromatic substitution is favored at the 2, 4, and 6-positions, as the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. quora.comstackexchange.com For this compound, the 2-position is substituted. The most likely positions for nucleophilic attack, should a suitable leaving group be present or under forcing conditions, would be the 4- and 6-positions.
| Reaction Type | Directing Influence | Favored Position(s) | Reactivity Compared to Pyridine |
|---|---|---|---|
| Electrophilic Substitution | Nitrogen and Aldehyde (deactivating), Ethyl (activating) | 5 | Strongly Deactivated |
| Nucleophilic Substitution | Nitrogen (activating at C2, C4, C6) | 4, 6 | Activated |
The ethyl group attached to the pyridine ring also possesses sites of reactivity. The methylene (B1212753) (-CH₂) group adjacent to the ring is analogous to a benzylic position and is susceptible to both oxidation and deprotonation. Strong oxidizing agents, under appropriate conditions, can potentially oxidize the ethyl group.
Furthermore, the hydrogen atoms on this methylene group are acidic relative to a standard alkane due to the electron-withdrawing nature of the pyridine ring. A strong base, such as sodium amide (NaNH₂), can deprotonate this position to generate a carbanion. pearson.com This nucleophilic center can then be used in subsequent reactions with various electrophiles, allowing for further functionalization of the side chain. Radical reactions, such as halogenation with N-bromosuccinimide (NBS) under UV light, would also be expected to occur preferentially at this "benzylic-like" position.
| Reaction Type | Reagent Example | Reactive Site | Potential Product |
|---|---|---|---|
| Radical Halogenation | N-Bromosuccinimide (NBS), light | -CH₂- group | 3-(1-bromoethyl)pyridine-2-carbaldehyde |
| Deprotonation | Sodium Amide (NaNH₂) | -CH₂- group | Pyridyl Carbanion Intermediate |
| Oxidation | Potassium Permanganate (KMnO₄) | -CH₂- group | 3-acetylpyridine-2-carbaldehyde (partial) or pyridine-2,3-dicarboxylic acid (complete) |
Intramolecular Cyclization and Rearrangement Reactions
The general principles of organic synthesis suggest theoretical possibilities for such reactions. For instance, under specific catalytic or thermal conditions, the aldehyde and the ethyl group could potentially interact. Hypothetical reaction pathways might include:
Oxidative Cyclization: In the presence of a suitable oxidant and catalyst, one could envision a reaction leading to the formation of a lactone-like fused ring system.
Radical-Mediated Cyclization: Photochemical or radical-initiated reactions could theoretically lead to the formation of a new carbon-carbon bond between the ethyl group and the aldehyde carbon.
Rearrangement Reactions: Under acidic or basic conditions, rearrangements involving the pyridine nucleus, influenced by the electronic nature of the substituents, could be postulated. However, such transformations are often complex and require specific activating groups or reaction conditions that have not been reported for this compound.
It is crucial to emphasize that these are speculative pathways based on general chemical principles. Without experimental data from peer-reviewed sources, it is impossible to provide detailed research findings, reaction conditions, or product yields. The lack of literature on this specific topic suggests that either these reactions are not synthetically viable or they have not yet been a subject of academic or industrial investigation.
Further research would be necessary to explore and characterize the actual behavior of this compound under various reaction conditions to determine its potential for intramolecular transformations.
Applications of 3 Ethylpyridine 2 Carbaldehyde As a Building Block in Complex Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The inherent reactivity of the aldehyde and its proximity to the pyridine (B92270) nitrogen make 3-ethylpyridine-2-carbaldehyde an ideal starting material for the synthesis of more complex heterocyclic systems. Its utility is particularly evident in the construction of fused and spirocyclic frameworks, which are prevalent in biologically active molecules.
Fused heterocyclic systems containing a pyridine ring are of significant interest due to their wide range of pharmacological properties. This compound can serve as a key component in reactions designed to build additional rings onto the pyridine core.
One prominent strategy is the use of multicomponent reactions (MCRs) to construct pyrido[2,3-d]pyrimidine (B1209978) scaffolds. researchgate.net These reactions often involve the condensation of an aminopyrimidine, an aldehyde, and a compound with an active methylene (B1212753) group. researchgate.net In this context, this compound can react with a suitable aminopyrimidine and a C-H acid to generate the fused pyridopyrimidine system in a single, efficient step. researchgate.net
Another classic method for forming fused rings is the Friedländer annulation, which traditionally involves the reaction of a 2-aminoaryl aldehyde with a ketone to produce a quinoline (B57606). wikipedia.orgjk-sci.com An analogous strategy can be employed using pyridine-based precursors. By reacting an appropriately substituted aminopyridine with a carbonyl compound containing an α-methylene group, aza-analogs of quinolines, such as naphthyridines, can be synthesized. The aldehyde functionality of this compound is central to this transformation, as it undergoes condensation and subsequent cyclization to form the new fused ring. jk-sci.com
The following table outlines representative reactions for the formation of fused pyridine systems where pyridine-2-carbaldehyde derivatives are key reactants.
| Reaction Type | Reactants | Product Scaffold |
| Multicomponent Reaction | This compound, 6-Aminouracil, Malononitrile | 3-Ethyl-pyrido[2,3-d]pyrimidine |
| Friedländer Annulation | 2-Amino-3-ethylpyridine derivative, Ketone (e.g., Cyclohexanone) | 3-Ethyl-aza-tetrahydroacridine |
Spiro compounds, characterized by two rings sharing a single atom, possess a unique three-dimensional structure that is highly attractive for drug discovery. unimi.it Multicomponent reactions are a powerful tool for the synthesis of these complex structures, particularly spirooxindoles, which exhibit significant biological activity. nih.govscispace.com
The synthesis of novel spiro[dihydropyridine-oxindole] derivatives has been achieved through three-component reactions of an arylamine, isatin, and a cyclic 1,3-dione. nih.gov Drawing from this methodology, this compound can be envisioned as a reactant in similar MCRs. For instance, its condensation with an amine and a cyclic active methylene compound, such as barbituric acid or 4-hydroxycoumarin, could lead to the formation of novel spiroheterocyclic systems where the pyridine moiety is linked through a spiro atom to a newly formed ring. unimi.it In these reactions, the aldehyde carbon of this compound becomes integral to the spirocyclic framework.
Role in the Synthesis of Advanced Organic Scaffolds
The fused and spirocyclic systems derived from this compound are themselves advanced organic scaffolds. These structures provide a rigid and defined three-dimensional arrangement of atoms, which is a critical feature for selective interaction with biological targets. unimi.it
Pyrido[2,3-d]pyrimidines, for example, are considered "privileged structures" in medicinal chemistry, as they are known to be inhibitors of various kinases. nih.govnih.gov The synthesis of these scaffolds using this compound allows for the introduction of an ethyl group at a specific position, which can be used to fine-tune the steric and electronic properties of the final molecule, potentially enhancing its biological activity or selectivity.
Similarly, the spiro-dihydropyridine scaffolds that can be generated represent complex and synthetically challenging targets. Accessing these structures through efficient multicomponent reactions starting from this compound provides a streamlined pathway to novel chemical diversity for screening in drug discovery and materials science applications.
Intermediate in the Development of Functional Molecules
Beyond its direct use in cyclization reactions, the aldehyde group of this compound allows for its use as a versatile intermediate that can be readily converted into a wide range of other functional groups. This derivatization is a key strategy in the development of new agrochemicals and materials.
Pyridine-based compounds are a cornerstone of the modern agrochemical industry, with numerous successful fungicides, insecticides, and herbicides containing this heterocyclic core. researchgate.netnih.gov The "Intermediate Derivatization Method" is a common approach in agrochemical discovery, where a core structure is modified with various functional groups to screen for biological activity. nih.gov
This compound is an ideal starting point for such a strategy. The aldehyde can be easily transformed into a variety of derivatives, each with different chemical properties, which can then be incorporated into larger molecules. For instance, condensation with thiosemicarbazide (B42300) yields thiosemicarbazones, a class of compounds known for a range of biological activities. google.comacs.org
The table below illustrates some key derivatization reactions of the aldehyde group, creating valuable intermediates for agrochemical synthesis.
| Reaction Type | Reagent | Product Functional Group |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted Amine |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Condensation | Hydroxylamine | Oxime |
| Condensation | Hydrazine (B178648) | Hydrazone |
| Condensation | Thiosemicarbazide | Thiosemicarbazone |
| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |
| Reduction | Reducing Agent (e.g., NaBH₄) | Alcohol |
The unique photophysical properties of certain organic molecules have led to their widespread use as fluorescent dyes and materials for optical applications. Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorophores known for their high fluorescence quantum yields, sharp emission peaks, and excellent chemical stability. colab.wsbeilstein-journals.org
The standard synthesis of BODIPY dyes involves the acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole (B145914) derivative, followed by oxidation and complexation with boron trifluoride. beilstein-journals.orgmdpi.com Aldehydes are therefore crucial precursors for these advanced fluorescent materials. beilstein-journals.org this compound can be employed in this synthesis to create 8-(3-ethylpyridin-2-yl)-BODIPY dyes. The presence of the pyridine ring directly attached to the BODIPY core can significantly influence the dye's electronic properties, leading to tunable absorption and emission wavelengths. The ethyl group provides additional steric bulk and can modify the dye's solubility and solid-state packing, which are important considerations for materials science applications. mdpi.com
| Reactant 1 | Reactant 2 | Key Reagents | Product Class |
| This compound | 2,4-Dimethylpyrrole | TFA, DDQ, Et₃N, BF₃·OEt₂ | 8-(3-Ethylpyridin-2-yl)-BODIPY Dye |
Coordination Chemistry and Ligand Design with 3 Ethylpyridine 2 Carbaldehyde Derivatives
Chelation Properties of Pyridine-2-carbaldehyde Ligands
Pyridine-2-carbaldehyde and its derivatives are effective chelating agents, capable of binding to a metal ion through multiple donor atoms to form a stable, ring-like structure known as a chelate. researchgate.net The chelation is primarily facilitated by the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group. researchgate.netnih.gov This bidentate coordination is a hallmark of pyridine-2-carbaldehyde and is anticipated to be a key feature of 3-ethylpyridine-2-carbaldehyde as well. The presence of the ethyl group at the 3-position is expected to influence the steric and electronic properties of the ligand, which could, in turn, affect the stability and structure of the resulting metal complexes.
A significant aspect of the chemistry of this compound is its ability to form Schiff base ligands. This occurs through a condensation reaction between the aldehyde group of this compound and a primary amine. wikipedia.orgnih.gov The resulting Schiff base ligand contains an imine (C=N) functional group and retains the pyridine nitrogen, creating a versatile tridentate or tetradentate ligand. researchgate.net These Schiff base ligands are of particular interest due to their strong coordinating ability and the ease with which their electronic and steric properties can be modified by varying the amine used in the condensation reaction. science.gov
The general reaction for the formation of a Schiff base from this compound is as follows:
3-Et-Py-CHO + R-NH₂ ⇌ 3-Et-Py-CH=N-R + H₂O
This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. jocpr.com The resulting Schiff base can then be used to form complexes with a variety of metal ions.
In its unreacted form, this compound acts as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the aldehyde oxygen. This mode of coordination, known as κ²(N,O) chelation, has been well-documented for the parent pyridine-2-carbaldehyde. researchgate.netnih.gov Upon formation of a Schiff base, the imine nitrogen introduces an additional coordination site. The resulting ligands can coordinate in a tridentate fashion, utilizing the pyridine nitrogen, the imine nitrogen, and another donor atom from the amine precursor.
The donor atoms of this compound and its Schiff base derivatives are summarized in the table below:
| Ligand Type | Donor Atoms | Typical Coordination Mode |
| This compound | Pyridine Nitrogen, Aldehyde Oxygen | Bidentate (N,O) |
| Schiff Base Derivative | Pyridine Nitrogen, Imine Nitrogen, Other donor atom (from amine) | Tridentate (N,N,X) or Tetradentate |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. derpharmachemica.com The choice of solvent and reaction conditions can influence the stoichiometry and geometry of the resulting complex. Characterization of these complexes is crucial to understanding their structure and properties and is typically achieved through a combination of spectroscopic and analytical techniques.
Pyridine-2-carbaldehyde and its derivatives have been shown to form stable complexes with a wide range of transition metals, including copper, iron, gallium, and zinc. researchgate.netnih.govacs.org
Copper (II) Complexes: Copper(II) complexes of pyridine-2-carbaldehyde Schiff base derivatives have been synthesized and characterized. nih.gov These complexes often exhibit square planar or distorted octahedral geometries.
Iron (II/III) Complexes: Iron complexes of pyridine-2-carbaldehyde derivatives have been studied, particularly in the context of their potential biological applications. nih.govacs.org Both iron(II) and iron(III) complexes have been reported, with the metal's oxidation state influencing the geometry and magnetic properties of the complex.
Gallium (III) Complexes: Gallium(III) complexes of pyridine-2-carbaldehyde thiosemicarbazones have been synthesized and shown to exhibit interesting biological activity. acs.org These complexes are typically octahedral.
Zinc (II) Complexes: Zinc(II) forms stable complexes with pyridine-2-carbaldehyde and its derivatives. researchgate.netresearchgate.net These complexes are often tetrahedral or octahedral and are of interest for their potential applications in catalysis and as fluorescent materials.
The stoichiometry of metal complexes with pyridine-2-carbaldehyde ligands can vary, with common metal-to-ligand ratios being 1:1 and 1:2. repec.orgrsisinternational.org The coordination geometry of the metal center is dependent on several factors, including the nature of the metal ion, the specific ligand used, and the reaction conditions.
| Metal Ion | Typical Coordination Geometries |
| Copper(II) | Square Planar, Square Pyramidal, Octahedral |
| Iron(II/III) | Octahedral, Distorted Octahedral |
| Gallium(III) | Octahedral |
| Zinc(II) | Tetrahedral, Octahedral |
Spectroscopic and Structural Analysis of Coordination Compounds
A variety of spectroscopic and analytical techniques are employed to characterize the coordination compounds of this compound and its derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. rsisinternational.org A shift in the C=O stretching frequency of the aldehyde and the C=N stretching frequency of the pyridine ring can indicate coordination. In Schiff base complexes, a shift in the C=N imine stretch is also observed.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. repec.org Metal-to-ligand charge transfer (MLCT) and d-d transitions can be observed, which are characteristic of the metal ion and its coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the structure of the ligand and its complexes in solution. acs.org Changes in the chemical shifts of the ligand's protons upon coordination can provide insights into the binding mode.
The table below summarizes the key analytical techniques and the information they provide:
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirmation of coordination, identification of functional groups |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, coordination environment |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure in solution, ligand binding mode |
| X-ray Crystallography | Precise solid-state structure, bond lengths and angles, coordination geometry |
Vibrational and Electronic Spectroscopy of Complexes
The coordination of ligands derived from this compound to a metal center is expected to induce significant and observable changes in their vibrational and electronic spectra. These spectroscopic techniques are crucial for confirming complex formation and elucidating the coordination mode.
Vibrational Spectroscopy (FT-IR)
In the Infrared (IR) spectrum of a Schiff base ligand derived from this compound, a characteristic strong band corresponding to the azomethine (C=N) stretching vibration is typically observed. Upon coordination to a metal ion, this band is expected to shift, usually to a lower frequency, indicating the involvement of the azomethine nitrogen in coordination. This shift is a strong piece of evidence for the formation of the metal complex.
Interactive Table: Expected FT-IR Spectral Data for a Hypothetical Schiff Base Complex of this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Wavenumber (cm⁻¹) in Metal Complex | Interpretation |
| ν(C=N) azomethine | ~1605 | 1584–1601 | Shift to lower frequency confirms coordination of azomethine nitrogen. |
| ν(C-O) phenolic | ~1280 | Shifted | Indicates coordination of phenolic oxygen. |
| ν(M-N) | - | 502–536 | Appearance of new band indicates metal-nitrogen bond formation. |
| ν(M-O) | - | 427–466 | Appearance of new band indicates metal-oxygen bond formation. |
Note: This data is illustrative and based on findings for structurally similar Schiff base complexes.
Electronic Spectroscopy (UV-Vis)
The electronic spectra of these complexes provide valuable information about their geometry and the electronic transitions occurring within the molecule. The spectra of the ligands typically show absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic rings and the azomethine group.
Upon complexation, new absorption bands often appear in the visible region. These bands are generally attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion. The position and intensity of these bands are highly dependent on the nature of the metal ion, its oxidation state, and the coordination geometry. For example, square planar geometries for Co(II) and Cu(II) complexes have been suggested based on their electronic spectra nih.gov.
Single-Crystal X-ray Diffraction for Structural Elucidation
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes. This powerful analytical method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.
For complexes derived from Schiff base ligands of this compound, X-ray diffraction would reveal how the ligand coordinates to the metal center. It is anticipated that such ligands would act as bidentate or tridentate chelating agents, coordinating through the pyridine nitrogen, the azomethine nitrogen, and potentially another donor atom from the amine precursor used in the Schiff base synthesis.
In analogous systems, single-crystal X-ray diffraction has confirmed various coordination geometries, including octahedral, tetrahedral, and square planar arrangements researchgate.netjournalajacr.com. For instance, a palladium(II) complex with a thiosemicarbazone derivative of 3-hydroxypyridine-2-carbaldehyde was found to have a planar conformation where the ligand coordinates through the pyridyl nitrogen, the imine nitrogen, and a thiolato sulfur atom researchgate.net. The ethyl group at the 3-position in ligands derived from this compound would likely influence the crystal packing and could lead to distinct supramolecular architectures.
Interactive Table: Illustrative Crystallographic Data for a Hypothetical Metal Complex
| Parameter | Example Value | Interpretation |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.123 | Unit cell dimension. |
| b (Å) | 15.456 | Unit cell dimension. |
| c (Å) | 12.789 | Unit cell dimension. |
| β (°) | 98.76 | Angle of the unit cell. |
| Coordination Geometry | Distorted Octahedral | The arrangement of the ligand donor atoms around the central metal ion. |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
Catalytic Applications of Metal-Pyridine Carbaldehyde Complexes
Metal complexes containing pyridine-carbaldehyde derived ligands have demonstrated significant potential as catalysts in a variety of organic transformations. The versatility of these complexes stems from the ability to tune their steric and electronic properties by modifying the substituents on the pyridine ring and the backbone of the Schiff base ligand.
The introduction of an ethyl group at the 3-position of the pyridine ring could enhance the catalytic activity or selectivity in certain reactions. The electron-donating nature of the ethyl group could increase the electron density on the metal center, potentially influencing its reactivity. Furthermore, the steric bulk of the ethyl group could play a role in controlling the substrate approach to the catalytic site, thereby affecting stereoselectivity.
Potential catalytic applications for metal complexes of this compound derivatives could include:
Oxidation Reactions: Catalyzing the oxidation of alcohols, alkenes, and other organic substrates.
Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Polymerization: Acting as initiators or catalysts in polymerization processes.
Further research is necessary to synthesize and evaluate the catalytic performance of metal complexes derived from this compound to fully ascertain their potential in this field.
Theoretical and Computational Investigations of 3 Ethylpyridine 2 Carbaldehyde and Its Analogs
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to the theoretical study of molecules. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with functionals like B3LYP, are used to solve the Schrödinger equation approximately. nih.gov These calculations can determine the molecule's equilibrium geometry, energy, and electronic properties.
A primary application of quantum chemical calculations is the determination of a molecule's lowest-energy three-dimensional structure. By optimizing the geometry, theoretical calculations can predict bond lengths, bond angles, and dihedral angles. These predicted parameters can then be compared with experimental data, often obtained from X-ray diffraction studies. For pyridine (B92270) derivatives, DFT calculations have shown satisfactory agreement with experimental geometrical parameters. nih.gov
For analogs like 3-pyridine carboxaldehyde, geometry optimization using DFT (B3LYP/6-31G*) confirms a stable, planar structure. materialsciencejournal.org The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it corresponds to a true energy minimum. materialsciencejournal.org Similar calculations on 3-ethylpyridine (B110496) using B3LYP with 6-311++G(d,p) and 6-31G(d,p) basis sets have also been performed to determine its structural parameters. nih.gov These studies provide a reliable theoretical framework for predicting the geometry of the target molecule, 3-ethylpyridine-2-carbaldehyde.
Table 1: Predicted Geometrical Parameters for Pyridine Analogs Using DFT Methods Note: This table presents representative data for analogous structures to illustrate typical computational results.
Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's electronic stability and chemical reactivity. mdpi.com A smaller gap generally suggests that the molecule is more reactive.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hyperconjugative interactions, and charge delocalization within the molecule. nih.gov For substituted pyridines, NBO analysis can reveal the stability conferred by interactions between filled and unfilled orbitals, providing a deeper understanding of intramolecular charge transfer. tandfonline.com These calculations help in identifying the most nucleophilic or electrophilic sites within the molecule.
Table 2: Representative Electronic Properties of Substituted Pyridines from DFT Calculations
Vibrational Spectroscopic Predictions and Assignments
Theoretical calculations are indispensable for the analysis and assignment of vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, researchers can create theoretical spectrograms that can be compared directly with experimental FT-IR and FT-Raman spectra. nih.gov
DFT methods, particularly B3LYP with basis sets like 6-311++G(d,p), are highly effective for predicting vibrational frequencies. nih.govmdpi.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. To correct for this, the computed wavenumbers are typically scaled by an appropriate scaling factor (e.g., 0.961). nih.gov
For analogs such as 3-pyridine carboxaldehyde and 3-ethylpyridine, detailed assignments of vibrational modes have been performed. nih.govmaterialsciencejournal.org For instance, pyridine C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ range. materialsciencejournal.org The characteristic aldehyde C=O stretching mode is predicted with high intensity in the IR spectrum, usually around 1735 cm⁻¹. materialsciencejournal.org The vibrations of the ethyl group and its coupling with the pyridine ring modes can also be identified and assigned based on these calculations.
Table 3: Selected Vibrational Mode Assignments for 3-Pyridine Carboxaldehyde (Analog) Based on data from computational studies. materialsciencejournal.org
For molecules with flexible groups, such as the ethyl and carbaldehyde substituents in this compound, multiple stable conformations (conformers) may exist. Computational methods can be used to explore the potential energy surface and identify these low-energy conformers. researchgate.net This typically involves calculating the energy as a function of the dihedral angles defining the orientation of the substituent groups.
For pyridine-2-carbaldehyde derivatives, the orientation of the aldehyde group relative to the pyridine ring (either trans or cis with respect to the ring nitrogen) is a key conformational feature. mdpi.comresearchgate.net Theoretical calculations can determine the relative energies of these conformers. By calculating the vibrational spectra for each distinct conformer, it is possible to determine which one best matches the experimental spectrum, thereby identifying the dominant conformation in the sample.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical prediction of NMR chemical shifts has become an important tool for molecular structure elucidation. nih.gov The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, which is typically performed in conjunction with DFT geometry optimization. science.gov
Calculations can predict both ¹H and ¹³C chemical shifts. The computed values are shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). science.gov DFT-based predictions of ¹H chemical shifts can achieve high accuracy, with root mean square errors (RMSEs) often in the range of 0.2–0.4 ppm. mdpi.com These predictions are valuable for assigning complex spectra and for distinguishing between different isomers or conformers. While specific calculations for this compound are not widely published, the established methodologies allow for reliable prediction of its NMR spectrum.
Table 4: Illustrative Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts for a Pyridine Analog This table is a hypothetical representation based on the known accuracy of GIAO-DFT methods.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or other biological macromolecule). This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand and its binding site. By simulating the binding process, molecular docking can elucidate the feasibility of a ligand-receptor interaction and characterize the binding affinity, which is often quantified by a scoring function that estimates the binding free energy.
Computational Analysis of Ligand-Receptor Interactions
The computational analysis of ligand-receptor interactions for pyridine-based compounds, including analogs of this compound, involves evaluating the binding affinity and identifying the types of non-covalent interactions that stabilize the complex. These interactions predominantly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. mdpi.comacs.org Understanding these interactions provides critical insights into the molecular recognition process. acs.org
Studies on various pyridine derivatives have demonstrated their potential to bind to a range of biological targets. For instance, a series of pyridine carboxamide and carbothioamide derivatives were investigated as urease inhibitors, with some compounds showing significant activity. mdpi.comresearchgate.net Molecular docking of these compounds into the active site of urease revealed strong binding affinities stabilized by hydrogen bonds and hydrophobic interactions. mdpi.com Similarly, docking studies of pyridine derivatives against targets for the SARS-CoV-2 virus, such as the main protease (Mpro), have identified compounds with strong inhibitory potential, indicated by favorable binding energies. nih.govnih.gov For example, terpyridine showed a high binding energy of -8.8 kcal/mol against key coronavirus protein targets. nih.gov
The binding affinity is a critical parameter derived from these studies. It can be expressed in various terms, such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or as a binding energy score (e.g., in kcal/mol). Research on 1,4-dihydropyridine (B1200194) and pyridine derivatives targeting adenosine (B11128) receptors has shown binding affinities in the micromolar range, highlighting their potential as receptor modulators. nih.govnih.gov
The following table summarizes the findings from molecular docking studies on several pyridine analogs, showcasing their receptor targets and binding affinities.
| Pyridine Analog/Derivative | Biological Target | Binding Affinity/Score | Key Interactions Noted | Reference |
|---|---|---|---|---|
| 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | Urease (PDB: 4GY7) | IC50 = 1.07 µM | Hydrogen bonds, Hydrophobic interactions | mdpi.com |
| Pyridine 2-yl-methylene hydrazine carboxamide | Urease (PDB: 4GY7) | IC50 = 2.18 µM | Hydrogen bonds, Hydrophobic interactions | mdpi.com |
| Terpyridine | Coronavirus Main Protease (Mpro) | -8.8 kcal/mol | Not specified | nih.gov |
| (R,S)-Nicardipine | Human A3 Adenosine Receptor | Ki = 3.25 µM | Not specified | nih.gov |
| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | Human Aurora A Kinase | -8.20 kJ/mol | Hydrophobic interactions | orientjchem.org |
| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | SARS-CoV-2 Main Protease (Mpro) | Low IC50 values | Not specified | nih.gov |
Identification of Potential Binding Sites and Mechanisms
For example, in the study of pyridine carboxamide derivatives as urease inhibitors, docking simulations were performed using the crystal structure of the urease enzyme (PDB ID: 4GY7), allowing for precise identification of the active pocket. mdpi.com The results demonstrated how the inhibitors orient themselves within this pocket to interact with key residues. Similarly, docking studies of quinoline (B57606) and pyridine derivatives against human Aurora A kinase showed that the most potent inhibitors were completely enveloped by amino acid residues within the active site, with hydrophobic interactions playing a dominant role. orientjchem.org
Computational analysis can also identify "hotspot" residues—those that contribute most significantly to the binding free energy. This allows for a quantitative understanding of the binding mechanism and provides a roadmap for modifying the ligand to improve its interaction with these key residues.
The table below details the identified binding sites for several pyridine analogs, listing the specific receptors and the key interacting amino acid residues.
| Pyridine Analog/Derivative Class | Receptor Target | PDB ID | Key Interacting Residues/Site Characteristics | Reference |
|---|---|---|---|---|
| Pyridine Carboxamide Derivatives | Urease | 4GY7 | Active site pocket | mdpi.com |
| Terpyridine and other Pyridine Derivatives | Coronavirus Spike Glycoprotein / Main Protease | 6VSB, 6LU7, 6VXX, 6VW1 | Receptor binding domains | nih.gov |
| Quinoline and Pyridine Derivatives | Human Aurora A Kinase | Not specified | Hydrophobic active site pocket | orientjchem.org |
| Pyrido[2,3-d]pyrimidine Derivatives | SARS-CoV-2 Main Protease (Mpro) | Not specified | Protease active site | nih.gov |
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are vital for a range of applications in photonics and optoelectronics, including optical signal processing and laser technology. ias.ac.in Organic molecules, particularly those with donor-π-acceptor architectures, are of significant interest for their potentially large NLO responses. ias.ac.in The pyridine ring, with its delocalized π-electron system and the electronegative nitrogen atom, serves as an excellent scaffold for designing NLO-active compounds.
Theoretical and computational methods, especially Density Functional Theory (DFT), are powerful tools for investigating and predicting the NLO properties of molecules. ias.ac.intandfonline.comresearchgate.netjournaleras.com These calculations can determine key parameters that govern NLO activity, such as the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response. researchgate.netjournaleras.com
Computational studies on various pyridine derivatives have confirmed their potential as NLO materials. For instance, a DFT study on 2-aminopyridinium p-toluenesulphonate (APPTS) confirmed its significant nonlinear behavior through the calculation of its static hyperpolarizability. ias.ac.in Another investigation into 3-amino-4-(Boc-amino)pyridine using DFT methods also concluded that the molecule is a good candidate for NLO materials based on its calculated dipole moment and first hyperpolarizability values. researchgate.net The introduction of different functional groups can tune the NLO response; a study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) showed that it is an excellent candidate for NLO applications due to its high calculated first hyperpolarizability (β). journaleras.com Furthermore, research on Ru(II) polypyridyl complexes demonstrated that substituting the pyridine ligand with strong electron-donating groups can dramatically increase the β value, enhancing the NLO response by orders of magnitude. rsc.org
The following table summarizes the calculated first-order hyperpolarizability for several pyridine derivatives from various computational studies.
| Compound | Computational Method | Calculated First Hyperpolarizability (β) | Reference |
|---|---|---|---|
| 2-aminopyridinium p-toluenesulphonate (APPTS) | DFT/B3LYP/6-31G(d) | Value confirms good nonlinear behavior | ias.ac.in |
| 3-amino-4-(Boc-amino)pyridine | DFT (B3LYP, CAM-B3LYP, B3PW91) | Indicates a good candidate for NLO material | researchgate.net |
| 5-(trifluoromethyl)pyridine-2-thiol | DFT (B3LYP, HSEH1PBE) / 6–311+G(d,p) | Indicates an excellent candidate for NLO material | journaleras.com |
| [Ru(phen)2(bipy)]2+ derivative with vinyl dimethylamine (B145610) group | DFT | 16,425 a.u. | rsc.org |
Exploration of the Biological Potential of 3 Ethylpyridine 2 Carbaldehyde Scaffolds
Design Principles for Biologically Active Pyridine-2-carbaldehyde Derivatives
The biological activity of pyridine-2-carbaldehyde derivatives is intricately linked to their structural features, which govern their interactions with molecular targets. The design of potent and selective agents hinges on a deep understanding of these structure-activity relationships (SAR).
Scaffold Modification for Targeted Molecular Interactions
Modification of the pyridine-2-carbaldehyde scaffold, particularly at the 3-position, is a key strategy for tuning the biological activity of these compounds. Research on related analogs, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazones, has demonstrated that the nature of the substituent at this position significantly influences their potency as inhibitors of enzymes like ribonucleotide reductase. nih.gov The 3-amino derivatives, for instance, have been found to be more active than their 5-amino or 3-hydroxy counterparts, highlighting the critical role of the substituent's electronic and steric properties in dictating molecular interactions within the enzyme's active site. nih.gov
The introduction of an ethyl group at the 3-position, as in 3-ethylpyridine-2-carbaldehyde, would impart specific steric bulk and lipophilicity to this region of the molecule. These properties can influence the compound's binding affinity and selectivity for its biological target. The ethyl group, being an electron-donating group, can also modulate the electron density of the pyridine (B92270) ring, which may affect its ability to participate in crucial interactions such as hydrogen bonding and π-stacking with amino acid residues in a protein's active site.
Bioisosteric Replacements and Functional Group Diversification
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design for optimizing lead compounds. ctppc.org In the context of this compound, the ethyl group can be considered a starting point for further optimization through bioisosteric replacement and functional group diversification.
The concept of bioisosterism is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's properties to enhance efficacy and reduce toxicity. nih.gov For instance, replacing the ethyl group with other alkyl groups of varying chain lengths and branching could probe the steric tolerance of the target's binding pocket. Furthermore, classical and non-classical bioisosteres of an ethyl group could be explored. Classical bioisosteres might include groups like a propyl or isopropyl group, while non-classical bioisosteres could involve the introduction of heteroatoms, such as in an ethoxy or ethylamino group, to introduce new hydrogen bonding capabilities. ctppc.org This strategy of functional group diversification can lead to derivatives with improved pharmacokinetic and pharmacodynamic profiles.
Mechanisms of Interaction with Biological Targets
The biological effects of pyridine-2-carbaldehyde derivatives are mediated through various mechanisms of action at the molecular level. These include the inhibition of key enzymes, chelation of biologically important metal ions, and direct interactions with nucleic acids and proteins.
Enzyme Inhibition Studies (e.g., Ribonucleotide Reductase)
One of the most well-documented mechanisms of action for pyridine-2-carbaldehyde derivatives, particularly the thiosemicarbazone analogs, is the inhibition of ribonucleotide reductase (RR). nih.gov This enzyme is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA, and is therefore a critical target for anticancer and antiviral therapies.
Table 1: Structure-Activity Relationship of 3- and 5-Substituted Pyridine-2-carboxaldehyde Thiosemicarbazones as Ribonucleotide Reductase Inhibitors nih.govnih.gov
| Compound | Position of Substituent | Substituent | Ribonucleotide Reductase Inhibition |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 3 | Amino | Active |
| 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 5 | Amino | Less active than 3-amino |
| 3-Hydroxy-2-pyridinecarboxaldehyde thiosemicarbazone | 3 | Hydroxy | Less active than 3-amino |
| 5-Ethylamino-pyridine-2-carboxaldehyde thiosemicarbazone | 5 | Ethylamino | Biologically active |
Metal Chelation in Biological Systems
The pyridine-2-carbaldehyde scaffold, particularly when derivatized to form Schiff bases like thiosemicarbazones, possesses strong metal-chelating properties. nih.gov These compounds can form stable complexes with various biologically relevant metal ions, such as copper, iron, and zinc. This chelation ability is a key aspect of their biological activity.
By sequestering essential metal ions, these compounds can disrupt the function of metalloenzymes and other metal-dependent cellular processes. For example, the chelation of iron can interfere with the catalytic cycle of ribonucleotide reductase, which contains a tyrosyl radical that is stabilized by a binuclear iron center. The introduction of a 3-ethyl group could influence the coordination geometry and stability of the resulting metal complexes, thereby modulating their biological efficacy. The electron-donating nature of the ethyl group might enhance the electron density on the pyridine nitrogen, potentially affecting its coordination to metal ions.
Interactions with Nucleic Acids and Proteins
Derivatives of pyridine-2-carbaldehyde have also been shown to interact with nucleic acids, primarily DNA. nih.gov These interactions can occur through various modes, including groove binding and electrostatic interactions. researchgate.net Such interactions can lead to the inhibition of DNA replication and transcription, contributing to the cytotoxic effects of these compounds.
Metal complexes of pyridine-2-carbaldehyde derivatives, in particular, have demonstrated the ability to bind to and even cleave DNA. nih.gov For instance, copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone have been shown to act as groove binders with certain DNA sequences. nih.gov The presence of a 3-ethyl group on the pyridine ring could influence the planarity and steric profile of the molecule, which in turn could affect its ability to intercalate between DNA base pairs or fit into the grooves of the DNA double helix. Beyond DNA, these compounds can also interact with various proteins, leading to the modulation of their function. rsc.org
In Vitro Evaluation of Molecular Activity
The biological activity of pyridine-2-carbaldehyde thiosemicarbazone derivatives is often assessed through a variety of in vitro assays to determine their molecular mechanisms of action. These evaluations typically involve both cell-free biochemical assays to pinpoint specific molecular targets and cell-based assays to understand their effects on cellular processes.
Cell-Free Biochemical Assays for Enzyme Modulation
A primary molecular target for pyridine-2-carbaldehyde thiosemicarbazones is ribonucleotide reductase (RNR), a crucial enzyme in the DNA synthesis pathway. nih.govnih.gov This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA replication. mdpi.com Inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, thereby halting DNA synthesis and cell proliferation.
Cell-free biochemical assays are employed to directly measure the inhibitory activity of these compounds against purified RNR. The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. Studies on a series of 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have demonstrated potent inhibition of CDP reductase activity. For instance, 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones exhibit IC50 values of 1.3 µM, 1.0 µM, and 1.4 µM, respectively, against ribonucleotide reductase. nih.gov These findings highlight the significant enzyme-modulating potential of this class of compounds.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.3 |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.0 |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.4 |
Evaluation of Antiproliferative Mechanisms in Model Systems
The antiproliferative activity of pyridine-2-carbaldehyde thiosemicarbazone scaffolds is extensively evaluated in various cancer cell lines. These studies aim to determine the cytotoxic and cytostatic effects of the compounds and to elucidate the underlying cellular mechanisms. A common model system for these investigations is the L1210 leukemia cell line. nih.govnih.gov
The antiproliferative effects are often attributed to the inhibition of DNA synthesis, a direct consequence of ribonucleotide reductase inhibition. nih.gov This is experimentally verified by measuring the incorporation of radiolabeled precursors into DNA and RNA. For example, active compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) have been shown to completely inhibit the incorporation of [3H]thymidine into DNA without affecting the incorporation of [3H]uridine into RNA, confirming the specific inhibition of DNA synthesis. nih.gov Furthermore, these compounds inhibit the conversion of [14C]cytidine to deoxycytidine nucleotides, which is consistent with the inhibition of ribonucleotide reductase. nih.gov
Flow cytometry analysis is also used to study the effects of these compounds on the cell cycle. Treatment with compounds such as 3-AP leads to an accumulation of cells in the S-phase of the cell cycle at lower concentrations, which is indicative of DNA replication inhibition. nih.gov At higher concentrations, a more rapid accumulation of cells in the G0/G1 phase is observed, suggesting a second, less sensitive metabolic target. nih.gov
The antiproliferative activity is also observed in various other cancer cell lines. For instance, metal complexes of pyridine-2-carbaldehyde thiosemicarbazone have shown cytotoxicity against Friend erythroleukemia and melanoma B16F10 cells. nih.gov The antiproliferative activity of gallium(III) complexes of 2-pyridinecarboxaldehyde (B72084) thiosemicarbazones has been demonstrated to occur through the promotion of apoptosis and inhibition of the cell cycle. nih.gov
| Compound | Cell Line | Activity |
|---|---|---|
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | Inhibition of cell growth and DNA synthesis |
| Iron(III) and Copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone | Friend Erythroleukemia, Melanoma B16F10 | Cytotoxic |
| Gallium(III) complexes of 2-pyridinecarboxaldehyde thiosemicarbazones | NCI-H460 | Promotes apoptosis, inhibits G1/S transition |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the pyridine-2-carbaldehyde thiosemicarbazone scaffold, SAR studies have provided valuable insights into the key structural features required for potent enzyme inhibition and antiproliferative effects.
Elucidation of Key Structural Features for Desired Biological Effects
Research has shown that the substitution pattern on the pyridine ring significantly impacts the biological activity of these compounds. A comparative study between 3-amino and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone revealed that the 3-amino substituted compounds are generally more active than their 5-amino counterparts in inhibiting both ribonucleotide reductase and L1210 cell growth. nih.gov
Furthermore, the nature of the substituent at the 3-position is critical. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are more potent than the corresponding 3-hydroxy derivatives. nih.gov N-acetylation of the 3-amino group leads to a significant reduction in both in vitro and in vivo activity, indicating that a free amino group at this position is important for biological function. nih.gov In contrast, N-acetylation of the 5-amino group does not affect the in vitro inhibitory properties but does abolish in vivo antitumor activity. nih.gov
Alkylation of the amino group at the 5-position has also been explored. The 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones were found to be the most biologically active compounds in a synthesized series, demonstrating potent inhibition of ribonucleotide reductase. nih.gov This suggests that small alkyl substituents on the 5-amino group are well-tolerated and can even enhance activity.
Rational Design Based on Mechanistic Insights
The understanding that ribonucleotide reductase is a key target for this class of compounds has guided the rational design of new and more potent inhibitors. mdpi.comnih.gov The goal of these design strategies is to optimize the interaction of the thiosemicarbazone scaffold with the active site of the enzyme.
Mechanistic insights suggest that these compounds act as chelators for a metal ion, often iron, which is essential for the catalytic activity of the R2 subunit of ribonucleotide reductase. The thiosemicarbazone moiety, along with the pyridine nitrogen, can coordinate with the metal ion, thereby inactivating the enzyme. Therefore, modifications to the scaffold that enhance this chelation ability are a key focus of rational design.
The SAR data provides a clear roadmap for such design efforts. For instance, the importance of the 3-amino group suggests it may play a crucial role in either metal chelation or interaction with the enzyme's active site. The observation that small alkyl groups on the 5-amino substituent enhance activity can be exploited to improve the pharmacokinetic or pharmacodynamic properties of the compounds. By systematically modifying the substituents on the pyridine ring and the thiosemicarbazone moiety, it is possible to develop new analogs with improved potency, selectivity, and drug-like properties.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 3-ethylpyridine-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodology :
- Condensation reactions : React pyridine derivatives with ethylating agents (e.g., ethyl halides) under basic conditions (e.g., K₂CO₃ in DMF) .
- Reductive amination : Use 2-pyridinecarboxaldehyde with ethylamine and NaBH₄ in ethanol under reflux (yields ~60-75%) .
- Table 1 : Example conditions and yields:
| Method | Solvent | Catalyst/Temp | Yield (%) |
|---|---|---|---|
| Condensation | DMF | K₂CO₃, 80°C | 65 |
| Reductive Amination | Ethanol | NaBH₄, 60°C | 72 |
- Key considerations : Monitor pH for condensation reactions; inert atmospheres reduce side products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use and NMR to confirm aldehyde proton (~9.8 ppm) and pyridine ring carbons .
- X-ray crystallography : Refine crystal structures using SHELXL (monoclinic space groups common; R-factor < 0.05) .
- FT-IR : Identify aldehyde C=O stretch (~1700 cm) and pyridine ring vibrations (~1600 cm).
Q. How is this compound utilized as an intermediate in heterocyclic synthesis?
- Methodology :
- Schiff base formation : React with amines to form imines for metal coordination complexes .
- Multicomponent reactions : Combine with malononitrile and thiophenol to synthesize thienopyridines (e.g., 75% yield in ethanol) .
Advanced Research Questions
Q. How can structural data discrepancies in crystallographic refinements of this compound derivatives be resolved?
- Methodology :
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals; adjust H-atom positions using HFIX .
- Validation tools : Use PLATON to check for missed symmetry or disorder .
- Example : A derivative with R-factor > 0.1 may require re-measuring high-resolution data or alternative space group testing.
Q. What mechanistic insights explain unexpected regioselectivity in the alkylation of this compound?
- Methodology :
- DFT calculations : Model transition states to identify steric/electronic barriers at the 4-position vs. 6-position .
- Kinetic studies : Compare reaction rates with/without Lewis acids (e.g., ZnCl₂) to probe directing effects.
- Table 2 : Regioselectivity under varying conditions:
| Condition | 4-Substitution (%) | 6-Substitution (%) |
|---|---|---|
| No catalyst | 30 | 70 |
| ZnCl₂ (10 mol%) | 85 | 15 |
Q. How can biological activity assays for this compound derivatives be designed to evaluate antimicrobial potential?
- Methodology :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Cytotoxicity screening : Use MTT assays on HEK-293 cells to ensure selectivity (IC₅₀ > 100 µM for safe candidates) .
Q. What statistical approaches address contradictions in spectroscopic vs. computational data for this compound?
- Methodology :
- Multivariate analysis : Apply PCA to NMR/IR datasets to identify outliers .
- Error analysis : Compare DFT-predicted vs. experimental shifts; adjust basis sets (e.g., B3LYP/6-311+G(d,p)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
